![molecular formula C19H22N6O2 B2483280 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1251690-39-7](/img/structure/B2483280.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone" involves complex organic reactions. For example, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a structurally similar compound, highlights the intricate steps and conditions needed to obtain such molecules, including the use of specific reagents and catalysts under controlled conditions (Richter et al., 2023).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the compound's physical and chemical behavior. Techniques like X-ray crystallography and NMR spectroscopy are often employed to elucidate the structure. For instance, the detailed molecular structure of closely related compounds is determined through X-ray diffraction studies, revealing their crystalline form and intermolecular interactions, which are crucial for predicting the compound's reactivity and stability (Govindhan et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone" involves interactions with various reagents, leading to the formation of new compounds. Studies on similar molecules indicate that they can undergo nucleophilic substitution reactions, Michael addition, and other reaction types that modify the molecule's functional groups and overall structure, significantly impacting their biological activity and physical properties (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Govindhan et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, is crucial for the compound's application in research and industry. These properties are determined by detailed chemical analysis and experimental studies, revealing how the compound interacts in chemical reactions and its potential as a precursor for more complex molecules (Amani & Nematollahi, 2012).
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonists for Insomnia
A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, explored its metabolism and disposition in humans. This compound, developed for treating insomnia, showed extensive metabolism with principal elimination via feces and minor urinary excretion. The study detailed the identification of primary circulating components and metabolites, highlighting the drug's metabolic pathways and potential for clinical efficacy in sleep disorders (Renzulli et al., 2011).
Anxiolytic Effects of Arylpiperazine Derivatives
Research on new compounds, specifically 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, has shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This suggests the potential application of such compounds in anxiety disorder treatments, offering insights into their pharmacological action mechanisms without impacting mnemonic activity (Brito et al., 2017).
Serotonin Receptor Antagonists in Anxiety and Mood Disorders
Another study focused on a novel, selective, silent 5-HT(1A) antagonist, examining its occupancy in the human brain as a potential treatment for anxiety and mood disorders. The compound showed dose-dependent occupancy with minimal side effects, indicating its suitability for clinical development in treating psychiatric conditions (Rabiner et al., 2002).
Safety and Efficacy of Antimycotics
The sensitizing capacity and therapeutic efficacy of sertaconazole, an antimycotic, were evaluated for cutaneous mycoses and dermatophytosis treatments. These studies confirmed sertaconazole's lack of sensitizing capacity and its high efficacy and safety for topical use in treating fungal infections, underscoring the importance of safety and efficacy evaluations in the development of new antimycotics (Romaguera et al., 1992; Nasarre et al., 1992).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-21-17(11-18(22-14)27-2)23-7-9-24(10-8-23)19(26)12-25-13-20-15-5-3-4-6-16(15)25/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUWQYCYTMXSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

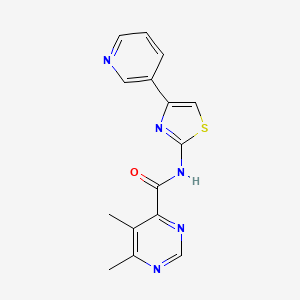
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)
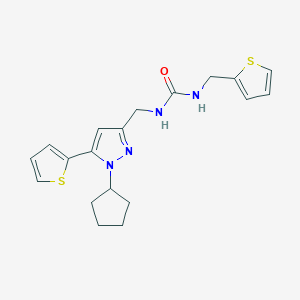
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

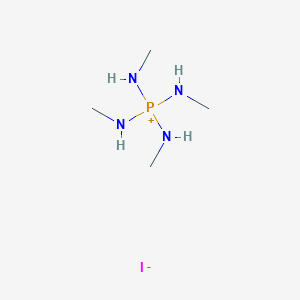
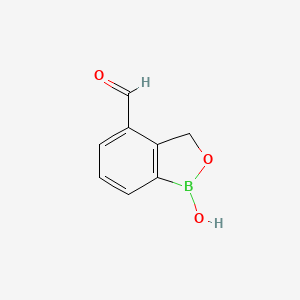
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)

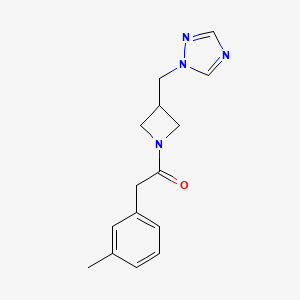
![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)

